Ioversol is a nonionic, tri-iodinated contrast agent primarily used in medical imaging to enhance the visibility of blood vessels and organs during radiographic procedures. It is particularly effective in angiography, computed tomography scans, and urography due to its high iodine content and hydrophilic properties. The compound is characterized by its relatively high hydrophilicity, which aids in its distribution within the body and minimizes adverse reactions compared to ionic contrast agents .
Ioversol belongs to the class of organoiodine compounds and is categorized as a nonionic contrast medium. It is designed to provide better safety profiles and lower toxicity compared to traditional ionic contrast agents. Its chemical structure includes multiple hydroxyl groups that contribute to its solubility and efficacy in imaging applications .
The synthesis of Ioversol typically involves several key steps:
The synthesis can be optimized for large-scale production, focusing on reaction time (10-24 hours) and maintaining specific pH levels (5.5-6.5) throughout the process to ensure high purity and yield of Ioversol .
Ioversol's molecular structure consists of a tri-iodinated benzene ring with multiple hydroxyl groups attached, which enhances its hydrophilicity. The chemical formula for Ioversol is C_16H_18I_3N_2O_5, reflecting its complex structure designed for effective imaging.
Ioversol primarily participates in substitution reactions due to its iodine atoms and functional groups. It can also engage in oxidation and reduction reactions under specific conditions.
The major products from these reactions include various iodinated derivatives that retain the contrast-enhancing properties of Ioversol .
Ioversol functions by increasing the X-ray attenuation in tissues where it accumulates, thereby enhancing the contrast between different structures during imaging procedures. Its hydrophilic nature allows it to dissolve in bodily fluids, facilitating rapid distribution within vascular systems.
Upon administration, Ioversol is quickly distributed through the bloodstream and is cleared from tissues such as the brain within approximately 25 minutes post-injection. This rapid clearance minimizes potential toxicity while providing clear imaging results.
Relevant analyses indicate that Ioversol maintains its structural integrity under various conditions typical in medical applications .
Ioversol is extensively utilized in medical imaging procedures due to its effectiveness as a contrast medium. Key applications include:
In addition to clinical uses, Ioversol is also employed in scientific research to study physiological processes influenced by contrast media and to develop new imaging techniques . Its role in pharmaceutical formulations highlights its significance in both diagnostic and therapeutic contexts.
The evolution of iodinated contrast media represents a paradigm shift in diagnostic imaging capabilities. Early ionic monomers, developed in the 1920s–1950s (e.g., diatrizoate), exhibited high osmolality (5–8 times plasma osmolality), causing significant patient discomfort and adverse reactions [8]. The 1970s introduced low-osmolar ionic agents (e.g., ioxaglate), but the true breakthrough came with non-ionic monomers like ioversol in the 1980s. Ioversol’s molecular design—featuring a tri-iodinated benzene ring with hydrophilic hydroxyl groups and no ionizable carboxyl groups—reduced osmolality to nearly isotonic levels (approximately 695 mOsm/kg for Ioversol 320) [6] [8]. This structural innovation directly addressed limitations of earlier agents by:
FDA approval of ioversol (Optiray®) in 1989 marked a clinical milestone, with subsequent formulations (Optiray 160–350) enabling concentration-specific applications across vascular, neural, and renal imaging [6] [10]. The agent’s pharmacokinetic profile—negligible metabolism, rapid renal excretion (95% within 24 hours), and volume of distribution (0.26 L/kg)—established it as a versatile diagnostic tool [6].
Table 1: Evolution of Iodinated Contrast Media
Generation | Examples | Osmolality (vs. Plasma) | Key Advancements |
---|---|---|---|
Ionic Monomers | Diatrizoate | 5–8× | First clinical agents |
Ionic Dimers | Ioxaglate | 3× | Reduced osmolality |
Non-ionic Monomers | Ioversol | 2–3× | Low toxicity, improved safety |
Non-ionic Dimers | Iodixanol | Isotonic | Near-physiological osmolality |
Ioversol’s clinical utility stems from its iodine concentration-dependent radiographic enhancement, enabling tailored imaging across modalities. Its applications are categorized by administration route and concentration:
Coronary Arteriography: Optiray 350 (350 mg I/mL) delivers superior opacification of coronary arteries, with peak enhancement occurring within 15–120 seconds post-injection [6].
Intravenous Applications:
Technological synergies have amplified ioversol’s impact:
Market data reflect ioversol’s integration into modern healthcare:
Table 2: Ioversol Market Dynamics by Region (2023–2033 Projections)
Region | Market Share (2023) | Projected CAGR | Key Growth Drivers |
---|---|---|---|
North America | Largest | Moderate | Chronic disease prevalence, advanced imaging adoption |
Asia-Pacific | Rapid growth | Highest | Healthcare expansion in China/India, rising CVD burden |
Europe | Significant | Slower | Aging population, established diagnostic protocols |
Research on ioversol spans molecular optimization, safety refinement, and technological integration. Current priorities include:
Hydrophilicity Enhancement: Modifying side chains (e.g., adding polyhydroxy groups) to reduce the risk of hypersensitivity reactions linked to hydrophobic interactions [8].
Clinical Application Expansion:
Quantitative Perfusion CT: Validating ioversol’s linear attenuation coefficient for myocardial blood flow quantification in ischemia [8].
Market-Driven Formulations:
Cost-Effective Production: Addressing pricing pressures in emerging markets, where Asia-Pacific’s CAGR leads global growth [7] [9].
Technology Interface:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7